

MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 assay protocol for 3CLpro

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Compound of Interest

Compound Name: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2

Cat. No.: B12360228

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Application Note:

High-Throughput Screening Assay for SARS-CoV-2 3CL Protease using a FRET Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2.^{[1][2][3]} It processes viral polyproteins at specific cleavage sites, making it a prime target for antiviral drug development.^{[3][4]} This document provides a detailed protocol for a robust and sensitive in vitro assay to measure the enzymatic activity of SARS-CoV-2 3CLpro. The assay utilizes a specific fluorogenic peptide substrate, **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2**, which is based on the principle of Fluorescence Resonance Energy Transfer (FRET).^{[5][6]}

Principle of the Assay

The assay employs a peptide substrate that contains a fluorophore, Methoxycoumarin (MCA), and a quencher, Dinitrophenyl (Dnp), at opposite ends of the peptide sequence. In its intact state, the proximity of the Dnp quencher to the MCA fluorophore results in the quenching of fluorescence. The 3CLpro enzyme recognizes and cleaves the peptide sequence between the

Glutamine (Q) and Serine (S) residues.[7] This cleavage event separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1] The excitation and emission wavelengths for the MCA fluorophore are typically around 320-340 nm and 405-460 nm, respectively.[3][5][6]

Figure 1. FRET-based cleavage of the substrate by 3CLpro.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the assay.

Item	Description/Supplier	Notes
Enzyme	Recombinant SARS-CoV-2 3CLpro	Store at -80°C.
Substrate	MCA-AVLQSGFR-Lys(Dnp)-Lys-NH ₂	GenScript, BPS Bioscience (#79952) or similar.[5] Store at -80°C, protect from light.
Assay Buffer	20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA	Prepare fresh and filter sterilize.[3]
Positive Control	GC376, Calpeptin, MG-132, or other known 3CLpro inhibitor	Dissolve in DMSO.[1][3]
Solvent	Dimethyl Sulfoxide (DMSO), Anhydrous	For dissolving substrate and inhibitors.
Microplates	96- or 384-well black, flat-bottom plates	Low-binding, non-fluorescent plates are required.
Plate Reader	Fluorescence microplate reader	Capable of excitation at ~320-340 nm and emission at ~405-490 nm.[3][5][8]

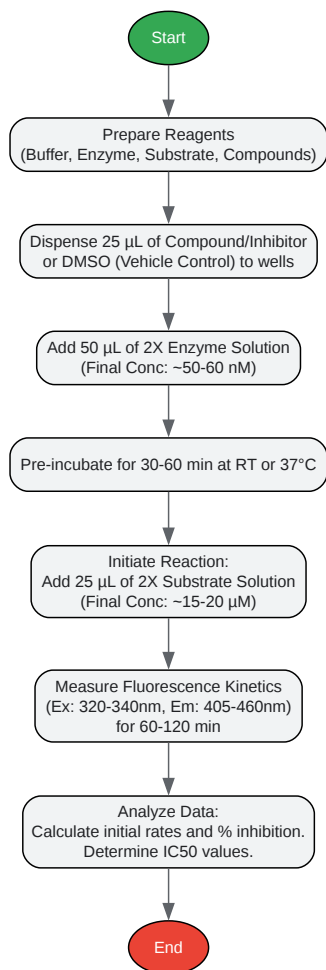
Experimental Protocols

Reagent Preparation

- Assay Buffer: Prepare a solution containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA.[\[3\]](#)[\[8\]](#) Store at 4°C.
- 3CLpro Enzyme Working Solution: Thaw the enzyme stock on ice. Dilute the enzyme in cold assay buffer to a 2X final concentration (e.g., 100-120 nM, for a final assay concentration of 50-60 nM).[\[3\]](#)[\[9\]](#)[\[10\]](#) Keep on ice until use.
- Substrate Working Solution: Prepare a stock solution of the substrate in DMSO (e.g., 10 mM).[\[7\]](#) Just before use, dilute the stock solution in assay buffer to a 2X final concentration (e.g., 40 µM, for a final assay concentration of 20 µM).[\[9\]](#) Protect from light.
- Inhibitor/Compound Plates: For inhibitor screening, prepare a serial dilution of test compounds and known inhibitors (e.g., GC376) in DMSO.[\[1\]](#) Then, dilute these into assay buffer to a 4X or 5X final concentration.

Assay Workflow (96-well plate format)

The following diagram outlines the general workflow for performing the 3CLpro inhibition assay.



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Figure 2. Experimental workflow for the 3CLpro inhibition assay.

Detailed Steps

- **Compound Addition:** Add 25 μL of test compound dilutions (or DMSO for controls) to the wells of a black 96-well plate. Include "no enzyme" wells with assay buffer as a background control.
- **Enzyme Addition:** Add 50 μL of the 2X 3CLpro enzyme working solution to each well (except "no enzyme" controls). The final volume is now 75 μL.

- **Pre-incubation:** Mix gently and pre-incubate the plate for 30-60 minutes at room temperature (RT) or 37°C.[3][11] This step allows test compounds to bind to the enzyme before the reaction starts.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding 25 µL of the 2X substrate working solution to all wells. The total reaction volume is now 100 µL.
- **Fluorescence Measurement:** Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the increase in fluorescence intensity kinetically over 60 to 120 minutes, with readings taken every 1-2 minutes.[9]

Data Presentation and Analysis

Enzyme Kinetics

To determine the Michaelis-Menten constant (K_m) and maximum velocity (V_{max}), the assay is performed with a fixed enzyme concentration (e.g., 50-60 nM) and varying substrate concentrations (e.g., 2.5 to 160 µM).[9][10] Initial reaction rates (RFU/min) are plotted against substrate concentration and fitted to the Michaelis-Menten equation.

Parameter	Reported Value	Reference
K_m	16-19 µM	[3][10]
K_m	75.41 µM	[9]
V_{max}	1392 RFU/min (at 50 nM enzyme)	[9]

Note: Kinetic parameters can vary based on specific assay conditions, buffer composition, and enzyme purity.

Inhibitor Potency (IC₅₀)

The potency of inhibitors is determined by calculating the half-maximal inhibitory concentration (IC₅₀). This is achieved by measuring enzyme activity across a range of inhibitor concentrations. The percentage of inhibition is calculated using the following formula:

% Inhibition = $100 * (1 - (\text{Rate_inhibitor} - \text{Rate_no_enzyme}) / (\text{Rate_no_inhibitor} - \text{Rate_no_enzyme}))$

The resulting data are plotted as % inhibition versus log[Inhibitor], and the curve is fitted to a four-parameter logistic equation to determine the IC50 value.

Compound	Reported IC50 Value	Reference
GC376	0.17 μM	[1]
Pyranopyrazole 22	2.01 μM	[9]
Pyranopyrazole 27	1.83 μM	[9]
PR-619	0.4 μM	[3]
Calpeptin	4 μM	[3]
MG-132	7.4 μM	[3]

Summary

This FRET-based assay provides a sensitive, continuous, and high-throughput compatible method for measuring the activity of SARS-CoV-2 3CLpro. It is a valuable tool for identifying and characterizing potential inhibitors, which is a critical step in the development of novel antiviral therapeutics against COVID-19 and other coronavirus-related diseases. The protocol is optimized based on established literature, ensuring reliability and reproducibility for drug discovery applications.[1][3][9]

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